molecular formula C16H11BrFN3O2 B2556757 N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine CAS No. 2305154-31-6

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Cat. No. B2556757
CAS RN: 2305154-31-6
M. Wt: 376.185
InChI Key: MTLUFWWVOINWEL-UHFFFAOYSA-N
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Description

The compound N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is a derivative within the quinazolinone class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazolinone derivatives and their biological properties, which can provide insights into the potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions that may include cyclization and substitution processes. For instance, the synthesis of a related compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was achieved through a sulfur arylation reaction . This suggests that the synthesis of this compound could also involve similar strategies, potentially including halogenation to introduce the bromo and fluoro substituents.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often characterized using techniques such as NMR, FTIR, and HRMS. For example, the structure of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one was identified using these methods . These techniques could be applied to determine the molecular structure of this compound, providing detailed information about its chemical environment and the arrangement of its atoms.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, often related to their biological activities. The paper on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines discusses the structure-activity relationship (SAR) and the induction of apoptosis in cancer cells . Although the specific reactions of this compound are not detailed, it can be inferred that similar quinazolinone compounds can interact with biological targets to induce cellular responses.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be deduced from crystallographic and spectroscopic analyses. The crystal structure and Hirshfeld Surface analysis of a related compound provided insights into its empirical formula, crystal system, space group, and unit cell parameters . Such analyses are crucial for understanding the intermolecular interactions and stability of the compound. The electrostatic potential surface (ESP) derived from density functional theory (DFT) methods can also give information about the reactivity of the compound .

Scientific Research Applications

Antimicrobial Applications

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine and its derivatives have shown potential in antimicrobial applications. Raval, Desai, and Desai (2012) synthesized new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which demonstrated significant antimicrobial activity. This highlights the potential of such compounds in addressing microbial resistance (Raval, Desai, & Desai, 2012).

Synthesis and Characterization

The compound's utility extends to its synthesis and characterization, which are essential for developing novel drugs. A study by Garlapati et al. (2012) on Pd-catalyzed amination of quinazolin-4(3H)-one derivatives underlines the importance of optimizing reaction conditions, which is crucial for pharmaceutical applications (Garlapati et al., 2012).

Cancer Research

In cancer research, the compound has shown promise as well. Mphahlele, Khoza, and Mabeta (2016) evaluated novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for their in vitro cytotoxicity against human cancer cell lines. This suggests potential therapeutic applications in oncology (Mphahlele, Khoza, & Mabeta, 2016).

Anti-Inflammatory Applications

Sun, Gao, Wang, and Hou (2019) explored the anti-inflammatory activity of fluorine-substituted quinazolin-2-amine derivatives, revealing their potential in developing new anti-inflammatory agents (Sun, Gao, Wang, & Hou, 2019).

Vascular Endothelial Growth Factor Inhibition

Significantly, ZD6474, a derivative, inhibits vascular endothelial growth factor signaling and angiogenesis, contributing to its potential in cancer therapy (Wedge et al., 2002).

Mechanism of Action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLUFWWVOINWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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